molecular formula C18H29ClN2O3 B5270910 N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5270910
M. Wt: 356.9 g/mol
InChI Key: IJYGAJDLZXFZJV-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique structure, which includes a tert-butyl group, an oxolane ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the oxolane ring and the phenoxyacetamide moiety. The tert-butyl group is introduced through a tert-butylation reaction, which is often carried out using tert-butyl chloride and a suitable base. The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxolane ring and phenoxyacetamide moiety distinguishes it from simpler analogs .

Properties

IUPAC Name

N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.ClH/c1-18(2,3)20-17(21)13-23-15-8-6-14(7-9-15)11-19-12-16-5-4-10-22-16;/h6-9,16,19H,4-5,10-13H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYGAJDLZXFZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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